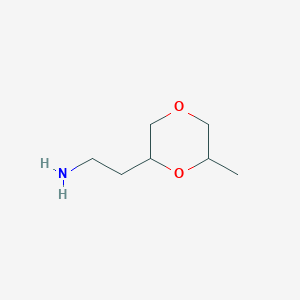
2-(6-Methyl-1,4-dioxan-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methyl-1,4-dioxan-2-yl)ethan-1-amine is a chemical compound with the molecular formula C7H15NO2. It is a mixture of diastereomers and is known for its versatile applications in scientific research, particularly in the fields of drug discovery, materials science, and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1,4-dioxan-2-yl)ethan-1-amine typically involves the reaction of 6-methyl-1,4-dioxane with ethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methyl-1,4-dioxan-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
2-(6-Methyl-1,4-dioxan-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-(6-Methyl-1,4-dioxan-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methyl-1,4-dioxan-2-yl)ethan-1-amine: A similar compound with a different methyl group position.
1,4-Dioxane-2-ethanamine: Another related compound with a similar structure but without the methyl group.
Uniqueness
2-(6-Methyl-1,4-dioxan-2-yl)ethan-1-amine is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Biologische Aktivität
2-(6-Methyl-1,4-dioxan-2-yl)ethan-1-amine is a compound characterized by its unique dioxane structure, which imparts significant biological activity through interactions with various receptors and enzymes. This article details the biological activity of this compound, including its mechanism of action, applications in research, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. The dioxane ring facilitates interactions that can modulate biochemical pathways within cells. Key mechanisms include:
- Receptor Binding : The compound exhibits affinity for adrenergic and serotoninergic receptors, influencing neurotransmitter systems and potentially affecting mood and anxiety disorders.
- Enzyme Modulation : It may act as an enzyme inhibitor, impacting metabolic pathways critical for various physiological functions.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Cancer Research
Recent studies have explored the anticancer properties of this compound. For instance, it has been shown to induce apoptosis in breast cancer cell lines (MCF7 and MDA-MB 468) with IC50 values indicating significant potency .
Neuroprotective Studies
In a rat model of NMDA-lesion-induced damage, treatment with the compound resulted in reduced neurodegeneration in the dorsal hippocampus. This suggests a promising avenue for developing therapies for conditions such as Alzheimer's disease .
Receptor Binding Studies
A study investigating the binding affinity of various dioxane derivatives indicated that modifications to the dioxane structure can enhance receptor interaction profiles. The specific binding characteristics of this compound were highlighted as crucial for its pharmacological effects .
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
2-(6-methyl-1,4-dioxan-2-yl)ethanamine |
InChI |
InChI=1S/C7H15NO2/c1-6-4-9-5-7(10-6)2-3-8/h6-7H,2-5,8H2,1H3 |
InChI-Schlüssel |
ZDYDOKJTMQJFMN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCC(O1)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















